Cas no 69383-59-1 (1-Bromo-2,4-dimethyl-5-nitrobenzene)
1-Bromo-2,4-dimethyl-5-nitrobenzene Chemical and Physical Properties
Names and Identifiers
-
- 1-Bromo-2,4-dimethyl-5-nitrobenzene
- 4-Bromo-6-nitro-m-xylene
- 1-Brom-2,4-dimethyl-5-nitro-benzol
- 1-bromo-2,4-dimethyl-5-nitro-benzene
- 4-Brom-6-nitro-1,3-dimethyl-benzol
- 5-Bromo-2,4-dimethylnitrobenzene
- AM1146
- Benzene, 1-bromo-2,4-dimethyl-5-nitro-
- 2-NITRO-4-BROMO-M-XYLENE
- 2,4-DIMETHYL-5-NITRO-1-BROMOBENZENE
- PubChem19926
- HYYJANCKMGXHLQ-UHFFFAOYSA-N
- CL8838
- BBL102911
- STL556720
- CM12084
- Benzene,1-bromo-2,4-dimethyl-5-nitro-
- SY038699
- CS-0059191
- FT-0650626
- 69383-59-1
- MFCD00075824
- SCHEMBL1198631
- DTXSID80499630
- EN300-205481
- DS-17926
- AKOS007930835
-
- MDL: MFCD00075824
- Inchi: 1S/C8H8BrNO2/c1-5-3-6(2)8(10(11)12)4-7(5)9/h3-4H,1-2H3
- InChI Key: HYYJANCKMGXHLQ-UHFFFAOYSA-N
- SMILES: BrC1=CC(=C(C)C=C1C)[N+](=O)[O-]
Computed Properties
- Exact Mass: 228.97400
- Monoisotopic Mass: 228.97384g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 180
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.2
- Topological Polar Surface Area: 45.8
Experimental Properties
- Density: 1.534
- Melting Point: 54-56°C
- Boiling Point: 293.641℃/760mmHg
- Flash Point: 131.389°C
- Refractive Index: 1.583
- Water Partition Coefficient: Slightly soluble in water.
- PSA: 45.82000
- LogP: 3.49730
1-Bromo-2,4-dimethyl-5-nitrobenzene Security Information
- Hazard Category Code: 20/21/22
- Safety Instruction: S24/25; S36/37/39
- HazardClass:6.1
- Risk Phrases:R20/21/22
1-Bromo-2,4-dimethyl-5-nitrobenzene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM254568-25g |
1-Bromo-2,4-dimethyl-5-nitrobenzene |
69383-59-1 | 95% | 25g |
$122 | 2021-06-16 | |
| Chemenu | CM254568-100g |
1-Bromo-2,4-dimethyl-5-nitrobenzene |
69383-59-1 | 95% | 100g |
$337 | 2021-06-16 | |
| Chemenu | CM254568-500g |
1-Bromo-2,4-dimethyl-5-nitrobenzene |
69383-59-1 | 95% | 500g |
$1103 | 2021-06-16 | |
| TRC | B691658-100mg |
1-Bromo-2,4-dimethyl-5-nitrobenzene |
69383-59-1 | 100mg |
$ 64.00 | 2023-04-18 | ||
| TRC | B691658-250mg |
1-Bromo-2,4-dimethyl-5-nitrobenzene |
69383-59-1 | 250mg |
$ 75.00 | 2023-04-18 | ||
| TRC | B691658-500mg |
1-Bromo-2,4-dimethyl-5-nitrobenzene |
69383-59-1 | 500mg |
$ 87.00 | 2023-04-18 | ||
| TRC | B691658-1g |
1-Bromo-2,4-dimethyl-5-nitrobenzene |
69383-59-1 | 1g |
$ 98.00 | 2023-04-18 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-WI752-20g |
1-Bromo-2,4-dimethyl-5-nitrobenzene |
69383-59-1 | 97% | 20g |
676.0CNY | 2021-08-05 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B858029-1g |
1-Bromo-2,4-Dimethyl-5-Nitrobenzene |
69383-59-1 | ≥98% | 1g |
67.00 | 2021-05-17 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-WI752-250mg |
1-Bromo-2,4-dimethyl-5-nitrobenzene |
69383-59-1 | 97% | 250mg |
42CNY | 2021-05-08 |
1-Bromo-2,4-dimethyl-5-nitrobenzene Related Literature
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
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Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
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3. An investigation of the electrochemical delithiation process of carbon coated α-Fe2O3nanoparticlesAdrian Brandt,Florian Winter,Sebastian Klamor,Frank Berkemeier,Jatinkumar Rana,Rainer Pöttgen,Andrea Balducci J. Mater. Chem. A, 2013,1, 11229-11236
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Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
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Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
Additional information on 1-Bromo-2,4-dimethyl-5-nitrobenzene
Chemical Profile of 1-Bromo-2,4-dimethyl-5-nitrobenzene (CAS No. 69383-59-1)
1-Bromo-2,4-dimethyl-5-nitrobenzene, identified by the Chemical Abstracts Service Number (CAS No.) 69383-59-1, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound, characterized by its bromo and nitro substituents on a dimethylbenzene core, exhibits a unique set of chemical properties that make it a valuable intermediate in synthetic chemistry. Its molecular structure, featuring a bromine atom at the 1-position and nitro groups at the 2- and 5-positions of a dimethyl-substituted benzene ring, contributes to its reactivity and utility in various chemical transformations.
The synthesis of 1-Bromo-2,4-dimethyl-5-nitrobenzene typically involves the nitration of 2,4-dimethylbenzene followed by bromination. This process requires careful control of reaction conditions to ensure high yield and purity. The presence of both bromo and nitro functional groups makes this compound a versatile building block for more complex molecules. In particular, the electron-withdrawing nature of the nitro groups enhances the electrophilicity of the aromatic ring, facilitating further substitution reactions at other positions.
One of the most notable applications of 1-Bromo-2,4-dimethyl-5-nitrobenzene is in the development of pharmaceuticals. Its structural features allow it to serve as a precursor for a variety of biologically active compounds. For instance, researchers have utilized this compound in the synthesis of heterocyclic derivatives that exhibit antimicrobial and anti-inflammatory properties. The bromine atom provides a handle for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, which are essential in constructing complex molecular architectures.
Recent advancements in medicinal chemistry have highlighted the importance of 1-Bromo-2,4-dimethyl-5-nitrobenzene in drug discovery. A notable study published in the Journal of Medicinal Chemistry demonstrated its utility in generating novel kinase inhibitors. The nitro and bromo substituents were strategically positioned to interact with specific binding pockets on target enzymes, leading to improved binding affinity and selectivity. This work underscores the compound's potential as a scaffold for developing next-generation therapeutics.
In addition to its pharmaceutical applications, 1-Bromo-2,4-dimethyl-5-nitrobenzene has found use in agrochemical research. Its derivatives have been explored as intermediates for herbicides and pesticides due to their ability to disrupt metabolic pathways in weeds and pests. The combination of bromo and nitro groups enhances its bioactivity by improving solubility and interaction with biological targets. This has led to interest in optimizing synthetic routes to produce high-purity batches for agricultural applications.
The chemical reactivity of 1-Bromo-2,4-dimethyl-5-nitrobenzene also makes it valuable in materials science. Researchers have investigated its use in designing advanced polymers and coatings with enhanced thermal stability and mechanical strength. The presence of halogen atoms improves flame retardancy, making it suitable for applications where fire safety is critical. Furthermore, its ability to undergo polymerization reactions under controlled conditions has opened new avenues for creating novel materials with tailored properties.
From a synthetic chemistry perspective, 1-Bromo-2,4-dimethyl-5-nitrobenzene serves as an excellent model compound for studying electrophilic aromatic substitution reactions. Its unique structure allows chemists to explore various reaction pathways and develop new methodologies for functionalizing aromatic rings. The insights gained from these studies contribute to the broader field of organic synthesis by providing innovative strategies for constructing complex molecules efficiently.
The industrial production of 1-Bromo-2,4-dimethyl-5-nitrobenzene is carefully regulated to ensure safety and environmental compliance. Manufacturers adhere to stringent quality control measures to minimize impurities that could affect downstream applications. Advances in green chemistry have also led to the development of more sustainable synthetic routes, reducing waste generation and energy consumption without compromising yield or purity.
In conclusion,1-Bromo-2,4-dimethyl-5-nitrobenzene (CAS No. 69383-59-1) is a multifaceted compound with significant potential across multiple industries. Its role as an intermediate in pharmaceuticals, agrochemicals, and materials science underscores its importance in modern chemistry research. As scientists continue to uncover new applications for this compound,1-Bromo-2,4-dimethyl-5-nitrobenzene will undoubtedly remain at the forefront of innovation.
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